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Trial
Identifier &
Phase

Patient
Population

Combination
Therapies

Taselisib
Dose
(RP2D)

Key Efficacy
Findings
(Median PFS)

Common
Grade ≥3
Adverse
Events

| NCT02390427 (Phase Ib) [1] [2] | Advanced HER2+ Breast Cancer | • T-DM1 • Trastuzumab +

Pertuzumab • Trastuzumab + Pertuzumab + Fulvestrant | 4 mg once daily | • Cohort A (T-DM1): 6.3 months •

Cohort C (TP): 1.7 months • Cohort E (TP+Fulv): 10.6 months | Diarrhea, fatigue, oral mucositis | |

SANDPIPER / NCT02340221 (Phase III) [3] | ER+, HER2-, PIK3CA-mutant Advanced Breast Cancer |

Fulvestrant | 4 mg once daily | 7.4 months (vs. 5.4 months with placebo) | High rate of discontinuations

(16.8%) and dose reductions (36.5%) | | TOTEM / NCT? (Phase 1/2) [4] | PROS (CLOVES/KTS) Patients |

Taselisib Monotherapy | 1 mg & 2 mg once daily | Not applicable (trial terminated early due to toxicity) |

Enteritis, pachymeningitis |

Detailed Experimental Protocols

The following workflows and methodologies are derived from the referenced clinical trials, providing a

structured approach for researchers designing similar studies.
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Clinical Trial Dosing Determination Protocol

The Phase Ib study (NCT02390427) utilized a standard "3 + 3" dose-escalation design to establish the safety

profile and determine the MTD of taselisib in combination with various anti-HER2 therapies [2].
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Patient Enrollment:
Advanced HER2+ Breast Cancer

Dose Level -1:
Taselisib 2 mg once daily

DLT Evaluation Period
(First 21-day cycle)

DLTs in 0/3 patients?

Dose Escalation:
Taselisib 4 mg once daily

Yes

Toxicity exceeds
acceptable threshold

NoDLT Evaluation

DLTs in <2/6 patients?

Establish as MTD/RP2D

Yes No

Expand Cohort
(n=6 patients at MTD)
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Click to download full resolution via product page

Key Methodological Details: [1] [2]

Dose-Limiting Toxicity (DLT) Definition: A drug-related toxicity of at least Grade 3 occurring in the

first treatment cycle (21 days), as per NCI CTCAE v4.0.
Combination Therapy Dosing: All other agents (e.g., T-DM1, trastuzumab, pertuzumab, fulvestrant)

were administered at their standard doses and schedules.
Dose Modification Rules: Taselisib doses could be held for up to 42 days due to toxicity. The MTD

was declared when fewer than 2 out of 6 patients experienced a DLT.

PI3K Pathway & Taselisib Mechanism of Action

Taselisib is a potent and selective oral inhibitor of Class I PI3K, with preferential activity for mutant forms

of the p110α isoform. It targets the ATP-binding pocket of p110α, inhibiting downstream signaling cascades

that promote tumor cell proliferation and survival [2]. The following diagram illustrates the pathway and

taselisib's target.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 7 Tech Support

https://www.smolecule.com/products/s549007?utm_src=pdf-body-img
https://www.sciencedirect.com/science/article/pii/S2059702924012341
https://pmc.ncbi.nlm.nih.gov/articles/PMC11179085/
https://www.smolecule.com/products/s549007?utm_src=pdf-body
https://www.smolecule.com/products/s549007?utm_src=pdf-body
https://www.smolecule.com/products/s549007?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11179085/
https://www.smolecule.com/products/s549007?utm_src=pdf-body
https://www.smolecule.com/products/s549007?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


HER2 Receptor
(Overexpressed/Amplified)

PI3K Complex
(p110α/p85)

Activates

PIP₂

Binds

PIP₃

Phosphorylates

PI3K Complex
(Mutant p110α)

Constitutive
Phosphorylation

AKT

Activates

mTORC1

Activates

Cell Growth,
Proliferation, Survival

Promotes

Resistance to
HER2-targeted Therapy

 Inhibits  Inhibits

Click to download full resolution via product page

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://www.smolecule.com/products/s549007?utm_src=pdf-body-img
https://www.smolecule.com/products/s549007?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Experimental Context: In HER2+ breast cancer, resistance to therapies like trastuzumab often occurs

through activation of the PI3K pathway, frequently due to PIK3CA mutations [2]. Taselisib was investigated

to overcome this resistance by combining it with HER2-directed therapies [1] [2].

Critical Safety & Tolerability Notes

A consistent finding across all trials was the significant toxicity associated with taselisib, which ultimately

limited its clinical viability.

High Incidence of Severe AEs: In the Phase Ib study, 34 out of 68 patients (50%) experienced

Grade ≥3 adverse events attributed to taselisib [1]. The Phase III SANDPIPER trial reported a 32.0%
rate of serious AEs in the taselisib arm, compared to 8.9% with placebo [3].

Impact on Dosing: The toxicity profile led to a high rate of dose modifications. In the SANDPIPER
trial, 16.8% of patients discontinued taselisib, and 36.5% required dose reductions [3].

Common Adverse Events: The most frequent all-grade AEs included diarrhea, fatigue, and oral
mucositis [1] [2]. The TOTEM trial in PROS patients also reported serious DLTs like enteritis and

pachymeningitis at a low dose of 2 mg, leading to early trial termination [4].

Conclusion for Researchers

While taselisib at a 4 mg daily dose demonstrated the ability to re-sensitize tumors to HER2-directed therapy

and showed a statistically significant improvement in PFS in Phase III trials, its clinical development was

discontinued. The consensus from the SANDPIPER investigators was that the combination had "no clinical

utility given its safety profile and modest clinical benefit" [3]. This underscores the critical challenge of

achieving a therapeutic window with PI3K inhibitors and highlights the importance of developing agents

with improved safety profiles.
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To cite this document: Smolecule. [Taselisib Clinical Trial Dosing & Outcomes Summary]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b549007#taselisib-dosing-

schedule-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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